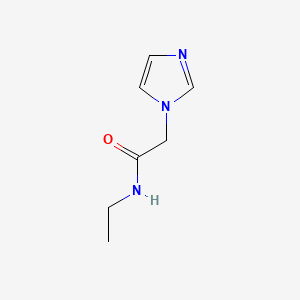

N-Ethyl-2-(1-imidazolyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAGYUIZFKJABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques Applied to N Ethyl 2 1 Imidazolyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N-Ethyl-2-(1-imidazolyl)acetamide, enabling a comprehensive understanding of its atomic arrangement and dynamic properties. bldpharm.comclockss.orgarkat-usa.orgdergipark.org.trnih.govacs.orgrsc.orgucsd.eduacs.orgsapub.orgwaters.com

One-Dimensional NMR (¹H, ¹³C) for Connectivity Analysis

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic connectivity of this compound. bldpharm.comclockss.orgarkat-usa.orgdergipark.org.trnih.govacs.orgrsc.orgucsd.eduacs.orgsapub.orgwaters.com

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information about the different types of protons and their neighboring atoms. For instance, the ¹H NMR spectrum of a related compound, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide, showed characteristic signals for the imidazole (B134444) and acetamide (B32628) moieties. ijpsonline.com Specifically, a singlet for the N=CH proton of the imidazole ring was observed at 7.537 ppm, while the protons of the imidazole ring appeared as a doublet between 6.964-7.179 ppm. ijpsonline.com The methylene (B1212753) protons adjacent to the nitrogen of the acetamide group presented as a singlet at 4.635 ppm. ijpsonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. For example, in a series of N-substituted imidazole derivatives, the carbonyl carbon of the acetamide group typically resonates in the downfield region of the spectrum. nih.gov The carbons of the imidazole ring also show characteristic chemical shifts that aid in confirming the heterocyclic structure. acs.orgacs.org

Table 1: Representative ¹H and ¹³C NMR Data for Imidazole and Acetamide Moieties

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole C-H | 6.9 - 7.6 | 115 - 140 |

| Acetamide N-H | 7.2 - 8.0 | - |

| Acetamide CH₂ | 4.6 - 4.7 | 40 - 50 |

| Acetamide C=O | - | ~170 |

| Ethyl CH₂ | ~3.4 | ~35 |

| Ethyl CH₃ | ~1.2 | ~15 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the connectivity of this compound. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the ethyl group and identifying adjacent protons within the imidazole ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals, providing a clear picture of the C-H bonds in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the ethyl group protons and the carbonyl carbon of the acetamide would definitively confirm their connection.

Dynamic NMR Studies for Conformational Insights

This compound possesses conformational flexibility, particularly around the single bonds of the ethyl and acetamide groups. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these conformational dynamics. acs.org At lower temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal as the rate of interconversion increases. By analyzing these changes, it is possible to determine the energy barriers to rotation and gain a deeper understanding of the molecule's preferred conformations in solution.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. arkat-usa.orgdergipark.org.tracs.orgrsc.orgucsd.edusapub.org It is instrumental in determining the molecular weight and elemental composition of this compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. acs.orgrsc.org Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This high precision allows for the unambiguous determination of the elemental composition, as different combinations of atoms will have slightly different exact masses. For this compound (C₇H₁₁N₃O), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula. bldpharm.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Calculated Exact Mass [M+H]⁺ | 154.0975 |

| Measured Exact Mass [M+H]⁺ | Consistent with calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is an essential technique for studying the fragmentation pathways of this compound. rsc.org In an MS/MS experiment, a specific precursor ion (for example, the molecular ion [M+H]⁺) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation spectrum.

The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the precursor ion and identify the characteristic cleavage points within the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the imidazole ring. These fragmentation pathways help to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and conformational details.

The IR spectrum of this compound and related structures reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental data and provide a more detailed assignment of these vibrational modes.

Key vibrational frequencies for related acetamide and imidazole-containing compounds are summarized below. These values, obtained from various studies, provide a reference for the expected vibrational modes in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H (Amide) | Stretching | 3267 - 3539 | ijpsonline.commdpi.comgoogle.com |

| C-H (Aromatic/Aliphatic) | Stretching | 2854 - 3080 | ijpsonline.com |

| C=O (Amide I) | Stretching | 1650 - 1712 | ijpsonline.comnih.gov |

| C=N (Imidazole Ring) | Stretching | 1544 - 1556 | ijpsonline.com |

| C-N | Stretching | 1000 - 1457 | mdpi.comresearchgate.net |

N-H Stretching: The N-H stretching vibration of the secondary amide group is typically observed in the region of 3250-3350 cm⁻¹. For a series of N-substituted imidazole derivatives, N-H stretching bands were reported between 3267 and 3297 cm⁻¹. ijpsonline.com In other related compounds, this vibration has been identified at wavenumbers as high as 3539 cm⁻¹. mdpi.com

C=O Stretching (Amide I): The amide I band, primarily associated with the C=O stretching vibration, is a strong and characteristic absorption in the IR spectrum. For various N-substituted 2-(1H-imidazol-1-yl)acetamides, this band appears in the range of 1650-1671 cm⁻¹. ijpsonline.com Other studies on similar acetamide structures report this peak within the 1629–1712 cm⁻¹ range. nih.gov

C-H Stretching: Vibrations corresponding to C-H bonds in both the ethyl group and the imidazole ring are expected. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs at lower wavenumbers. ijpsonline.com

Imidazole Ring Vibrations: The imidazole ring exhibits characteristic stretching vibrations, including C=N and C-N modes. The C=N stretching is often found around 1544-1556 cm⁻¹. ijpsonline.com

Vibrational spectroscopy, in conjunction with computational modeling, can provide valuable information about the conformational landscape of this compound. The positions of certain vibrational bands can be sensitive to the molecule's geometry, such as the relative orientation of the imidazole and acetamide moieties.

Studies on related molecules have demonstrated that different conformers can exhibit distinct vibrational spectra. For instance, in a study of benznidazole, which also contains an acetamide fragment, two conformers differing in the position of the CH2 group of the acetamide fragment were identified. researchgate.net These conformers were found to have different calculated vibrational frequencies, which could be correlated with experimental data. researchgate.net This approach, combining experimental IR and Raman data with theoretical calculations, allows for a detailed understanding of the conformational preferences of the molecule in different environments. researchgate.netumich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The resulting spectrum provides information about the electronic structure, including the energies of the molecular orbitals involved in the transitions. ubbcluj.roelte.hu

For molecules containing chromophores like the imidazole ring and the amide group, UV-Vis spectroscopy can reveal transitions such as n → π* and π → π*. elte.hu The λmax (wavelength of maximum absorbance) for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, a related compound, was observed at 313 mμ in ethanol (B145695), corresponding to electronic transitions within the molecule. google.com

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using UV-Vis spectroscopy in combination with theoretical calculations. nih.gov The HOMO-LUMO energy gap is a key parameter that influences the molecule's chemical reactivity and electronic properties. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. For various imidazole and acetamide derivatives, solvents such as ethanol, acetonitrile, and dimethylformamide (DMF) have been successfully used for crystallization. nih.govnih.gov The choice of solvent and the rate of evaporation are critical factors that influence crystal quality.

In one example, crystals of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione were obtained by refluxing the starting materials in pyridine, followed by evaporation of the solvent and crystallization of the residue from ethanol. nih.gov Another approach involved the recrystallization of a crude product from ethanol to yield needle-like crystals suitable for analysis. nih.gov

Once a suitable crystal is obtained, X-ray diffraction data is collected using a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. nih.govresearchgate.net

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The structure is typically solved using direct methods and refined using full-matrix least-squares procedures. researchgate.netacs.orgacs.org Programs such as SHELXL are commonly used for structure solution and refinement. researchgate.netacs.org

The refinement process involves adjusting atomic coordinates and thermal parameters to achieve the best agreement between the observed and calculated diffraction intensities. nih.govresearchgate.net This process yields a detailed model of the molecular structure, including precise bond lengths and angles. For example, in the crystal structure of a related ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, the refinement process provided detailed information on the dihedral angles between the imidazole and phenyl rings. researchgate.net

The table below presents typical crystallographic data collection and refinement parameters for related imidazole-containing compounds.

| Parameter | Example Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 5.0968 (5) | researchgate.net |

| b (Å) | 13.8189 (15) | researchgate.net |

| c (Å) | 14.6993 (17) | researchgate.net |

| α (°) | 71.484 (5) | researchgate.net |

| β (°) | 84.018 (5) | researchgate.net |

| γ (°) | 82.531 (5) | researchgate.net |

| Volume (ų) | 971.20 (18) | researchgate.net |

| Z | 2 | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

| Temperature (K) | 293 | researchgate.net |

| Refinement method | Full-matrix least-squares on F² | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π–π Stacking)

As of the latest literature review, no crystallographic data for this compound has been published. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonding or π–π stacking, cannot be provided.

While studies on analogous compounds containing both imidazole and acetamide moieties show a prevalence of N—H⋯O and C—H⋯O/N hydrogen bonds and, in some cases, π–π stacking between aromatic rings, applying these findings directly to this compound would be speculative without experimental data from single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

There are no published reports containing the results of elemental analysis for this compound. This analytical technique is crucial for experimentally verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements.

For this compound, with a molecular formula of C₇H₁₁N₃O, the theoretical elemental composition would be:

Carbon (C): 54.89%

Hydrogen (H): 7.24%

Nitrogen (N): 27.43%

Oxygen (O): 10.44%

Experimental confirmation of these percentages through elemental analysis is a standard characterization step that has not yet been documented in the scientific literature for this specific compound. Research articles on similar but distinct imidazole derivatives routinely report such data to validate their synthesized structures. acs.orgacs.orgsemanticscholar.org

Chemical Reactivity and Derivatization of N Ethyl 2 1 Imidazolyl Acetamide

Modification of the Imidazole (B134444) Ring of N-Ethyl-2-(1-imidazolyl)acetamide

The imidazole ring is an aromatic heterocycle that can undergo several types of reactions, including electrophilic and nucleophilic substitutions. sci-hub.senih.gov The nature and position of these reactions are influenced by the electronic properties of the ring and any existing substituents.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack. sci-hub.seuobabylon.edu.iq Due to the presence of the N-ethylacetamide group at the N-1 position, electrophilic substitution is directed towards the carbon atoms of the imidazole ring. The resonance structures of imidazole indicate that the C4 and C5 positions are electron-rich and thus favored for electrophilic attack. sci-hub.se Attack at the C2 position is less favored. uobabylon.edu.iq

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding 4-nitro or 5-nitroimidazole derivatives. uobabylon.edu.iqgoogle.com It is important to note that the synthesis of 2-nitroimidazole (B3424786) derivatives from imidazole itself presents a significant challenge. google.com

Nucleophilic Additions and Substitutions

While less common than electrophilic substitution, the imidazole ring can undergo nucleophilic reactions, particularly when activated by electron-withdrawing groups or in the formation of specific intermediates. sci-hub.se The C2 position is the most likely site for nucleophilic attack, though this generally requires significant activation. sci-hub.se The imidazole nitrogen atoms can also act as nucleophiles, participating in reactions like alkylation. uobabylon.edu.iq The lone pair of electrons on the nitrogen atoms allows them to coordinate with metal ions, a key aspect in many catalytic processes. smolecule.compatsnap.com

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the imidazole ring is a key objective in the synthesis of specifically substituted derivatives. rsc.org Various strategies have been developed to control the position of incoming substituents. For N-substituted imidazoles like this compound, the substituent at N-1 directs further substitution to specific carbons. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the regioselective arylation of imidazoles. acs.orgresearchgate.net These methods often allow for the introduction of aryl groups at the C5 position with high selectivity. acs.org Other strategies involve the use of directing groups or the sequential introduction of functional groups to achieve the desired substitution pattern. nih.govuni-muenchen.de

Transformations Involving the Amide Linkage of this compound

The amide linkage in this compound is a robust functional group, but it can be transformed through reactions such as hydrolysis and reduction. libretexts.org

Hydrolysis Pathways and Stability

Amide hydrolysis, the cleavage of the amide bond by water, can occur under both acidic and basic conditions, although it is generally a slow process. libretexts.orgarkat-usa.org The stability of the amide bond is significantly greater than that of esters. For example, the activation energy for the hydrolysis of acetamide (B32628) is considerably higher than that of ethyl acetate. rsc.org

Under acidic conditions, hydrolysis of an amide typically yields a carboxylic acid and an ammonium (B1175870) ion. libretexts.org In the case of this compound, this would lead to 2-(1H-imidazol-1-yl)acetic acid and an ethylammonium (B1618946) salt.

Basic hydrolysis, often carried out with a strong base like sodium hydroxide (B78521), produces a carboxylate salt and an amine. libretexts.org For this compound, this would result in the sodium salt of 2-(1H-imidazol-1-yl)acetic acid and ethylamine. The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. arkat-usa.org

The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. rsc.org

Reduction to Amines

Amides can be reduced to amines using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. libretexts.orgmasterorganicchemistry.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂). The reduction of a secondary amide like this compound would yield a secondary amine.

The general mechanism for amide reduction with LiAlH₄ involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Subsequent steps lead to the formation of an iminium ion intermediate, which is then further reduced by another hydride equivalent to form the final amine product. masterorganicchemistry.com

More recent methods for amide reduction utilize other reducing agents, including various silanes in combination with metal catalysts or metal-free systems. organic-chemistry.orgorganic-chemistry.org These newer protocols often offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org

Table of Reaction Conditions for Amide Reduction

| Reducing Agent System | Substrate Scope | Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, secondary, and tertiary amides | Typically in an ethereal solvent like THF, followed by aqueous workup | masterorganicchemistry.com |

| Silanes with Platinum catalyst | Carboxamides | Tolerates various functional groups | organic-chemistry.org |

| Triethylborane with an alkali metal base and silanes | Amides | Mild conditions | organic-chemistry.org |

| Tetrabutylammonium difluorotriphenylsilicate with silanes | Amides | Metal-free, room temperature | organic-chemistry.org |

Functionalization of the N-Ethyl Moiety

The N-ethyl group, while generally stable, presents opportunities for selective functionalization, primarily at the carbon atom alpha to the amide nitrogen (the methylene group). These transformations can introduce new functional groups, altering the molecule's physicochemical properties.

Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds, which were traditionally considered unreactive. rsc.org For N-alkylamides, visible-light-induced photocatalysis can generate N-α alkyl radicals or acyliminium cations as reactive intermediates, allowing for subsequent amination or alkenylation. rsc.org Another approach involves the use of transition metal catalysts, such as ruthenium, for the direct N-alkylation of amides using alcohols, a process that proceeds through a "borrowing hydrogen" mechanism. nih.gov

Oxidative reactions also provide a pathway to functionalize the N-ethyl group. The thermal or photo-oxidation of N-alkyl amides can lead to the formation of 1-amido-n-alkyl hydroperoxides. rsc.org These hydroperoxides are relatively stable intermediates that can subsequently decompose into various products, including N-acyl-amides, N-formyl-amides, and N-alkenyl-amides. rsc.org

Table 1: Potential Functionalization Reactions of the N-Ethyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| C(sp³)–H Amination | Photoredox Catalyst (e.g., Ir or Ru complex), Hydrogen Atom Transfer (HAT) Catalyst, N-Hydroxyphthalimide (NHPI) Ester derivative, Visible Light | N-(1-aminoethyl)-2-(1-imidazolyl)acetamide derivative |

| C(sp³)–H Alkenylation | Photoredox Catalyst, HAT Catalyst, NHPI Ester derivative, Alkene, Visible Light | N-(1-alkenyl-ethyl)-2-(1-imidazolyl)acetamide derivative |

| Oxidation | Dioxygen (O₂), Thermal or Photochemical initiation | N-(1-hydroperoxyethyl)-2-(1-imidazolyl)acetamide |

| Decomposition of Hydroperoxide | Heat or Catalyst | N-acetyl-N-(1-imidazolylacetyl)amine, N-formyl-N-(1-imidazolylacetyl)amine, N-vinyl-2-(1-imidazolyl)acetamide |

Heterocyclic Annulation Strategies Employing this compound as a Building Block

The structure of this compound makes it a potentially valuable building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be envisioned using either the imidazole or the acetamide portion of the molecule as a scaffold.

Transition-metal-catalyzed C-H activation and annulation is a powerful strategy for constructing polycyclic structures. acs.orgrsc.org For example, rhodium(III)-catalyzed annulation of amides with alkynes or other unsaturated partners can lead to the formation of medium-sized heterocyclic rings. acs.org Similarly, palladium-catalyzed [3+2] annulation of amides with maleimides has been reported to yield tricyclic heterocyclic molecules. nih.gov In a hypothetical scenario, the this compound could undergo C-H activation at the imidazole ring (e.g., at the C-2, C-4, or C-5 position) or at the α-carbon of the acetamide, followed by coupling with a suitable partner to construct a new fused ring.

Furthermore, N-heterocyclic carbene (NHC) catalysis opens avenues for various annulation reactions. nih.gov The imidazole ring itself is a precursor to NHCs, suggesting that derivatization could lead to a species that catalyzes its own annulation or participates in reactions like [3+2] or [4+2] cycloadditions to form bicyclic structures. Phosphine-catalyzed annulation reactions also provide a metal-free alternative for constructing five-, six-, or even eight-membered heterocyclic rings from suitable precursors. bohrium.com

Table 2: Potential Heterocyclic Annulation Strategies

| Annulation Strategy | Potential Reaction Partner | Potential Heterocyclic Product |

| [3+2] Annulation (via C-H activation) | Dienes, Alkynes, Maleimides | Dihydroimidazo[1,2-a]pyridine derivatives or other fused 5/5 or 5/6 ring systems |

| [4+2] Cycloaddition (Diels-Alder type) | Dienes (if amide acts as dienophile) or Dienophiles (if imidazole fragment is part of a diene) | Fused piperidine (B6355638) or cyclohexene-containing heterocycles |

| [5+2] Annulation | Alkynyl cyclobutyl acetates, Propargylic esters | Fused seven-membered diazepine-like structures rsc.org |

| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes, Alkynyl aldehydes | Fused dihydropyranone or pyridinone systems nih.gov |

Stereoselective Synthesis of Chiral Derivatives

This compound is an achiral molecule. However, the introduction of chirality is a key step in the development of many specialized chemical tools and therapeutic agents. Chiral derivatives can be synthesized either by using enantiomerically pure starting materials or through asymmetric synthesis, where a chiral center is created in a controlled manner.

One approach is the stereoselective functionalization of the acetamide group. For instance, α-hydroxylation of amides can be achieved with high diastereoselectivity by using a chiral auxiliary, such as Oppolzer's sultam. acs.org This would involve modifying the acetamide group of the starting material, performing the stereoselective hydroxylation, and then re-installing the N-ethyl group or removing the auxiliary to yield an enantiomerically enriched α-hydroxy derivative. Similarly, highly stereoselective synthesis of glycidic amides can be achieved using chiral sulfonium (B1226848) salts. uma.es

Another strategy involves creating a chiral center on the N-ethyl group. Catalytic methods for the enantioselective β-C(sp³)–H functionalization of N-alkylamines have been developed using cooperative Lewis acid catalysis, which could potentially be adapted to this system. acs.org

Finally, chiral imidazole derivatives can be synthesized and then elaborated into the final target. For example, chiral imidazole amino alcohols have been synthesized in one pot from chiral precursors like L-phenylalaninol. sioc-journal.cn These chiral imidazoles could then be N-alkylated with a 2-halo-N-ethylacetamide to produce the desired chiral target.

Table 3: Potential Strategies for Stereoselective Synthesis of Chiral Derivatives

| Strategy | Source of Chirality | Potential Chiral Product |

| Chiral Auxiliary-Mediated Synthesis | Oppolzer's sultam or other chiral auxiliary attached to the acetamide | (R)- or (S)-N-Ethyl-2-hydroxy-2-(1-imidazolyl)acetamide |

| Asymmetric Catalysis | Chiral Lewis acid catalyst, chiral transition-metal complex | Enantiomerically enriched β-functionalized N-ethyl derivatives |

| Synthesis from Chiral Pool | Chiral amino acids (e.g., L-phenylalaninol) used to construct the imidazole ring | N-Ethyl-2-(chiral-substituted-1-imidazolyl)acetamide |

| Stereoselective N-Alkylation | Ruthenium-catalyzed N-alkylation of a chiral α-amino acid amide with ethanol (B145695) | Chiral N-alkylated derivatives with retention of stereochemistry nih.gov |

Role of N Ethyl 2 1 Imidazolyl Acetamide in Coordination Chemistry and Metal Complexation

Spectroscopic and Structural Analysis of N-Ethyl-2-(1-imidazolyl)acetamide Metal Complexes

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a vital technique for studying materials with unpaired electrons, such as metal complexes containing paramagnetic centers. illinois.edu This method provides detailed information about the electronic structure and the local environment of the metal ion. nih.gov

For a complex formed between this compound and a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would be instrumental. The ligand, this compound, would coordinate to the metal center, creating a specific ligand field. This interaction influences the magnetic properties of the unpaired electrons on the metal. An EPR spectrum of such a complex would reveal key parameters like the g-factor and hyperfine coupling constants. These parameters are sensitive to the geometry of the coordination sphere and the nature of the donor atoms (nitrogen from the imidazole (B134444) and potentially oxygen from the acetamide). nih.govrsc.org

While specific EPR studies on this compound complexes are not extensively documented in the reviewed literature, data from analogous Ni(II) and Cu(II) complexes with mixed amine/amide and imidazole/thiolate ligands provide insight. rsc.orgnih.gov For instance, the g-values and hyperfine coupling constants are characteristic of the coordination environment, and their anisotropy can define the geometry as square-planar, tetrahedral, or octahedral. nih.govresearchgate.net In a hypothetical Cu(II) complex with this compound, one would expect to observe hyperfine splitting due to the copper nucleus (I=3/2) and potentially superhyperfine coupling from the nitrogen atoms of the imidazole ring.

Table 1: Representative EPR Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex

| Parameter | Hypothetical Value | Information Derived |

| g-parallel (g∥) | ~2.25 | Indicates the nature of the metal-ligand bond and geometry. |

| g-perpendicular (g⊥) | ~2.05 | Provides further detail on the electronic environment. |

| A-parallel (A∥) | ~150 x 10⁻⁴ cm⁻¹ | Relates to the covalency of the bond between copper and the ligand. |

| A-perpendicular (A⊥) | ~20 x 10⁻⁴ cm⁻¹ | Further characterizes the hyperfine interaction. |

Note: The values in this table are illustrative and based on typical data for Cu(II) complexes with similar N-donor ligands. Specific experimental values for this compound complexes are not available in the reviewed literature.

Luminescence and Electronic Properties of Complexes

The incorporation of ligands like this compound into metal complexes, particularly with lanthanide (e.g., Eu(III), Tb(III)) or d¹⁰ metal (e.g., Zn(II), Cd(II)) ions, can lead to materials with interesting photoluminescent properties. ucj.org.uaresearchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. mdpi.com

The imidazole and acetamide (B32628) moieties of this compound contain π systems and non-bonding electrons that can be involved in electronic transitions. Upon complexation, the energy levels of these orbitals are modified, leading to changes in the absorption and emission spectra. For lanthanide complexes, the efficiency of the luminescence depends on how well the ligand's triplet state energy level matches the resonance level of the metal ion. ucj.org.ua For instance, imidazole-based ligands have been shown to be effective sensitizers for the luminescence of Eu(III) and Sm(III) ions. ucj.org.ua

While no specific luminescence data for this compound complexes are available, studies on related imidazole-containing coordination polymers and complexes provide a framework for what to expect. ucj.org.uamdpi.comrsc.org The emission color and quantum yield would be highly dependent on the choice of metal ion and the rigidity of the resulting complex.

Table 2: Expected Luminescent Properties of a Europium Complex with an Imidazole-Acetamide Type Ligand

| Property | Expected Observation | Significance |

| Excitation Wavelength (λₑₓ) | ~270-380 nm | Corresponds to the ligand's π-π* absorption band. |

| Emission Wavelength (λₑₘ) | ~615 nm | Characteristic sharp red emission from the Eu(III) ion. |

| Luminescence Lifetime (τ) | Microseconds (µs) to Milliseconds (ms) | A long lifetime is characteristic of f-f transitions in lanthanides. |

| Quantum Yield (Φ) | Variable | Indicates the efficiency of the ligand-to-metal energy transfer. |

Note: This table presents hypothetical data based on known properties of luminescent europium complexes with organic ligands. ucj.org.ua Specific experimental data for this compound complexes are not found in the reviewed literature.

Redox Properties of this compound Metal Complexes

The redox behavior of metal complexes is crucial for applications in catalysis, sensing, and medicine. nih.govlsu.edu Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of these complexes. The introduction of a ligand like this compound can tune the redox potential of a metal center. The electron-donating properties of the imidazole and acetamide groups influence the electron density at the metal, making it easier or harder to oxidize or reduce. nih.gov

For a complex of this compound with a redox-active metal such as copper or iron, one would expect to observe redox events corresponding to the metal's oxidation state changes (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)). The potential at which these events occur and their reversibility provide insight into the stability of the different oxidation states within that specific coordination environment. researchgate.net For example, studies on copper complexes with pyrazole-acetamide ligands have shown reversible or quasi-reversible Cu(II)/Cu(I) couples, indicating that both oxidation states are accessible and relatively stable. nih.govmdpi.com The redox potential can be influenced by the solvent and the other coordinating species in the complex. researchgate.net

Table 3: Illustrative Redox Data for a [Cu(this compound)₂]²⁺ Complex

| Parameter | Illustrative Value (vs. Ag/AgCl) | Interpretation |

| Anodic Peak Potential (Eₚₐ) | +0.2 V | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Eₚ꜀) | +0.1 V | Potential at which reduction occurs. |

| Half-wave Potential (E₁/₂) | +0.15 V | Thermodynamic measure of the redox couple. |

| Peak Separation (ΔEₚ) | ~100 mV | Indicates a quasi-reversible one-electron transfer process. |

Note: The data presented are hypothetical and serve as an example of what might be observed for a copper complex with a similar N,O-donor ligand. researchgate.net Specific experimental data for the title compound are not available in the reviewed literature.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a suitable candidate for use as a building block in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com Its ability to bridge metal centers—using the N3 nitrogen of the imidazole ring and potentially the carbonyl oxygen—allows for the formation of extended one-, two-, or three-dimensional networks. rsc.orgmdpi.com MOFs are crystalline materials with high porosity and surface area, making them useful for gas storage, separation, and catalysis.

The structure of the resulting polymer or MOF would depend on the coordination geometry of the metal ion and the flexibility of the ligand. The ethylacetamide group adds a degree of conformational freedom compared to simpler imidazole linkers. The synthesis of such materials is often achieved under solvothermal conditions, reacting the ligand with a metal salt. While this compound itself has not been explicitly reported in the synthesis of MOFs in the reviewed literature, numerous coordination polymers have been constructed using related imidazole derivatives. ucj.org.uarsc.orgmdpi.com These studies show that the dimensionality and topology of the resulting framework can be tuned by varying the metal ion and the reaction conditions. nih.gov

Table 4: Potential Characteristics of a MOF Incorporating this compound

| Property | Potential Feature | Application Relevance |

| Porosity | Microporous Structure | Gas storage (e.g., H₂, CO₂) and separation. |

| Surface Area (BET) | 500 - 1500 m²/g | High surface area for catalytic applications. |

| Topology | dia, pcu, etc. | The network structure depends on ligand/metal connectivity. |

| Thermal Stability | Stable up to ~300 °C | Determines the operational range for applications. |

Note: This table outlines potential properties for a MOF based on the title ligand, drawing parallels from known imidazole-based MOFs. mdpi.com Specific experimental data are not available in the reviewed literature.

Applications of N Ethyl 2 1 Imidazolyl Acetamide in Chemical Sciences Excluding Biological/clinical

N-Ethyl-2-(1-imidazolyl)acetamide as a Component in Catalytic Systems

The unique structural features of this compound, notably the presence of an imidazole (B134444) ring, render it a valuable component in various catalytic processes.

Organocatalysis Mediated by the Imidazole Moiety

The imidazole group within this compound can act as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. gla.ac.uk Imidazole and its derivatives are known to catalyze a range of reactions, often by acting as a nucleophilic catalyst or a general base. For instance, imidazoles can catalyze transamidation reactions, which are crucial for forming amide bonds, a common structural motif in many organic compounds. nih.gov The catalytic activity of the imidazole moiety stems from its ability to activate substrates, for example, through the formation of a reactive intermediate.

Ligand in Transition Metal Catalysis for Organic Transformations

This compound can also function as a ligand in transition metal-catalyzed reactions. The nitrogen atoms in the imidazole ring can coordinate with transition metal ions, influencing their catalytic activity and selectivity. smolecule.com The formation of these metal complexes is a cornerstone of many catalytic cycles, enabling a wide array of organic transformations such as cross-coupling reactions, hydrogenations, and carbene insertions. snnu.edu.cnacs.orgdiva-portal.orgacs.org The specific nature of the ligand, including its steric and electronic properties, plays a crucial role in determining the efficiency and outcome of the catalyzed reaction. For example, ligands can influence the regioselectivity and enantioselectivity of a reaction, which is of paramount importance in the synthesis of chiral molecules. acs.org

Role as a Co-catalyst or Promoter in Chemical Reactions

In addition to acting as a primary catalyst or ligand, this compound and similar imidazole derivatives can serve as co-catalysts or promoters. In this capacity, they enhance the activity of the main catalyst or facilitate a specific step in the reaction mechanism. For instance, in certain polymerization reactions, imidazoles can act as accelerators, increasing the rate of curing. threebond.co.jp They can also be used in conjunction with other catalysts to improve reaction yields and selectivities.

Integration into Functional Materials and Polymer Chemistry

The chemical structure of this compound also allows for its incorporation into polymers and other functional materials, imparting specific properties to the resulting products.

Monomer or Crosslinker in Polymer Synthesis

This compound can potentially be used as a monomer in polymerization reactions. The presence of a reactive site, such as the amide group or the potential for modification of the imidazole ring, allows it to be incorporated into a polymer chain. This can lead to the synthesis of polymers with tailored properties, such as improved thermal stability or specific chemical reactivity. Furthermore, if the molecule contains more than one reactive group, it can act as a crosslinker, forming bridges between polymer chains and creating a three-dimensional network structure. This is particularly relevant in the formation of hydrogels and other crosslinked polymer systems.

Application in Epoxy Resin Curing Mechanisms

A significant application of imidazole derivatives, including this compound, is in the curing of epoxy resins. threebond.co.jpresearchgate.net Epoxy resins are a class of thermosetting polymers that are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. pageplace.de The curing process involves the chemical reaction of the epoxy resin with a curing agent, or hardener, which leads to the formation of a crosslinked polymer network.

Imidazoles are effective curing agents for epoxy resins, acting as anionic polymerization initiators. threebond.co.jp The mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, which initiates the polymerization process. The reaction can proceed at moderate temperatures and results in a cured material with a high heat deformation temperature. threebond.co.jp The specific structure of the imidazole derivative can influence the curing characteristics, such as the pot life (the time during which the resin remains workable) and the final properties of the cured resin. threebond.co.jplmaleidykla.lt

| Application Area | Specific Role of this compound | Key Chemical Feature |

| Organocatalysis | Nucleophilic catalyst or general base | Imidazole ring |

| Transition Metal Catalysis | Ligand for metal coordination | Nitrogen atoms in the imidazole ring |

| Co-catalysis | Reaction promoter or accelerator | Imidazole functionality |

| Polymer Synthesis | Monomer or crosslinking agent | Reactive functional groups |

| Epoxy Resin Curing | Curing agent/initiator | Nucleophilic imidazole nitrogen |

Use in Sensing and Recognition Systems for Non-Biological Analytes

The dual functionality of this compound makes it a promising candidate for the development of chemosensors for both cationic and anionic species. The imidazole component can act as a binding site for metal ions, while the amide group can interact with anions through hydrogen bonding.

The imidazole ring is a well-known ligand for a variety of transition metal ions. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to form coordinate bonds with metal cations. This interaction is fundamental to the function of many metalloproteins and has been widely exploited in the design of synthetic chemosensors. acs.org

This compound could potentially act as a colorimetric or fluorescent sensor for metal ions. Upon coordination with a metal ion such as copper(II), nickel(II), or cobalt(II), the electronic properties of the imidazole ring would be altered. This change could lead to a detectable shift in the UV-Visible absorption spectrum or a change in the fluorescence emission, signaling the presence of the metal ion. nih.gov While direct studies on this compound are not available, research on other imidazole derivatives demonstrates their effectiveness in detecting metal ions. informaticsjournals.co.in

Table 1: Potential Metal Ion Sensing Applications

| Target Analyte | Potential Sensing Mechanism | Basis for Potential Application |

|---|---|---|

| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Coordination with imidazole nitrogen atoms leading to a chromogenic or fluorogenic response. | The imidazole moiety is a known strong binder for various metal ions, a principle widely used in chemosensor design. nih.govacs.org |

The amide functional group within this compound is a key component for anion recognition. The N-H proton of the secondary amide is polarized and can act as a hydrogen bond donor, forming non-covalent interactions with various anions. researchgate.netresearchgate.net This capability is the foundation for a class of synthetic receptors known as amide-based receptors. scispace.com

This compound could selectively bind anions like fluoride, chloride, or acetate. The strength and selectivity of this binding would be influenced by the anion's size, shape, and basicity. The formation of a hydrogen bond between the amide N-H and the anion could be detected spectroscopically, for instance, through changes in NMR chemical shifts or through a coupled chromogenic response if the molecule were integrated into a larger dye system. Reviews on supramolecular chemistry frequently highlight the utility of the amide group in creating receptors for anions. acs.orgrsc.org

Table 2: Potential Anion Recognition Applications

| Target Analyte | Potential Recognition Mechanism | Basis for Potential Application |

|---|---|---|

| Halides (F⁻, Cl⁻, Br⁻) | Hydrogen bonding between the amide N-H group and the anion. | The amide N-H group is a well-established hydrogen bond donor for anion recognition. researchgate.netscispace.com |

This compound in Advanced Separation Technologies

The same binding capabilities that make this compound a potential sensor also make it a candidate for use in advanced separation technologies, either as a component of a stationary phase in chromatography or as a reagent in extraction processes.

This compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel chromatographic stationary phase. The imidazole and amide groups would provide multiple modes of interaction with analytes.

Such a stationary phase could operate in hydrophilic interaction liquid chromatography (HILIC) mode. nih.govbohrium.com The polar amide and imidazole groups would create a water-enriched layer on the silica surface, allowing for the separation of polar compounds. The retention mechanism would involve a combination of partitioning, hydrogen bonding, and electrostatic interactions. nih.govresearchgate.net Furthermore, the imidazole group could provide π-π interactions with aromatic analytes and weak ion-exchange capabilities, adding to the mixed-mode nature of the stationary phase. nih.gov

Table 3: Potential Chromatographic Applications

| Chromatographic Mode | Potential Separation Principle | Basis for Potential Application |

|---|---|---|

| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into an adsorbed water layer; hydrogen bonding and electrostatic interactions with the imidazole and amide groups. | Imidazole-functionalized silica has been successfully used to create HILIC stationary phases for separating polar compounds. nih.govresearchgate.net |

| Mixed-Mode Chromatography | Combination of reversed-phase, ion-exchange, and π-π interactions. | Imidazole-based ionic liquids have been used to create versatile mixed-mode stationary phases. nih.govbohrium.com |

In liquid-liquid extraction, this compound could serve as a selective extractant for metal ions from aqueous solutions into an organic phase. The compound's amphiphilic nature, with a polar head (imidazole and amide) and an ethyl tail, is conducive to this application.

The mechanism would involve the formation of a neutral complex between the metal ion and one or more molecules of this compound, which would then be soluble in the organic solvent. The amide group can enhance the extraction process and the stability of the resulting complex. rsc.org Amide-based extractants have been investigated for the separation of valuable metals, including lanthanides. mdpi.comchalmers.seacs.org The presence of the imidazole ring could offer enhanced selectivity for specific metal ions compared to simple amide extractants.

Table 4: Potential Extraction Applications

| Target Species | Potential Extraction System | Basis for Potential Application |

|---|---|---|

| Trivalent Lanthanides (e.g., Eu³⁺, Am³⁺) | Solvent extraction from acidic solutions into an organic phase containing the reagent. | Amide-functionalized extractants are known to be effective for lanthanide and actinide separation. acs.org |

While the direct application of this compound in these areas of chemical science awaits empirical validation, the known chemistry of its constituent functional groups provides a strong theoretical foundation for its potential utility. Future research is needed to synthesize and test this compound in sensing and separation systems to fully characterize its capabilities.

Future Directions and Emerging Research Avenues for N Ethyl 2 1 Imidazolyl Acetamide Research

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, emphasizing the need for processes that are not only efficient but also environmentally benign. tandfonline.com For N-Ethyl-2-(1-imidazolyl)acetamide, future synthetic strategies will likely move away from traditional, often multi-step methods that may generate significant waste, towards more elegant and sustainable approaches with high atom economy. organic-chemistry.orgrsc.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a key metric for sustainability. organic-chemistry.org Reactions with high atom economy are crucial for reducing waste and minimizing environmental impact. bohrium.com Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials, represent a prime example of atom-economical synthesis. bohrium.com The development of MCRs for the one-pot synthesis of N-substituted imidazole (B134444) derivatives is an active area of research. mdpi.com

Furthermore, the use of biocatalysts, such as enzymes or even whole organisms, is a promising avenue for the green synthesis of imidazole-containing compounds. tandfonline.comtandfonline.com Biocatalytic methods often proceed under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation. nih.govresearchgate.net The use of unconventional, environmentally friendly reaction media, such as fruit juices, has been explored for the synthesis of imidazole derivatives, showcasing the potential for innovative and sustainable catalytic systems. tandfonline.comtandfonline.com

Catalysis will continue to be a cornerstone of synthetic innovation. The development of novel catalytic systems, particularly those based on abundant and non-toxic metals or even metal-free catalysts, is a significant goal. organic-chemistry.org For instance, the use of a flavin-iodine catalytic system for the aerobic cross-dehydrogenative coupling of amidines and chalcones to form tetra-substituted imidazoles with water as the only byproduct exemplifies a highly atom-economical and environmentally friendly approach. acs.org Similarly, solid-supported catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture, contributing to a more sustainable process. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Representative References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. High atom economy. | Reduced number of synthetic steps, lower waste generation, increased efficiency. | bohrium.commdpi.com |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. Mild reaction conditions. | Environmentally friendly, high selectivity, reduced byproducts. | tandfonline.comtandfonline.comnih.govresearchgate.net |

| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive heavy metals. | Lower cost, reduced environmental impact, cleaner products. | organic-chemistry.org |

| Solid-Supported Catalysis | Catalyst is immobilized on a solid support. | Ease of catalyst recovery and reuse, simplified product purification. | nih.gov |

Exploration of Underutilized Reactivity Modes and Transformation Pathways

While the fundamental reactivity of the imidazole nucleus is well-established, there remains significant potential to explore less common reaction pathways to generate novel derivatives of this compound. Future research will likely focus on harnessing advanced synthetic methods to functionalize the molecule in previously inaccessible ways.

One of the most promising areas is the direct functionalization of C-H bonds. acs.org C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. jst.go.jp The nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives is a notable example of this approach. rsc.orgelsevierpure.com Applying such methods to this compound could enable the direct introduction of aryl or vinyl groups at specific positions on the imidazole ring, leading to a diverse range of new compounds. Palladium-catalyzed C-H activation has also been shown to be effective for the arylation of imidazoles. jst.go.jpbohrium.com

Cycloaddition reactions represent another underutilized yet powerful tool for elaborating the imidazole core. slideshare.net The intramolecular Diels-Alder reaction of imidazoles, for instance, can be used to construct complex polycyclic structures. pitt.edu Copper-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of multisubstituted imidazoles. acs.orgnih.govacs.org Exploring the participation of the imidazole ring in this compound in various cycloaddition reactions could open up new avenues for creating structurally complex and potentially biologically active molecules.

The development of novel transformation pathways for the N-acylimidazole moiety is also of interest. While the amide bond is generally stable, its selective activation and transformation could lead to new functionalities. Research into the reactivity of N-acylimidazoles could uncover new synthetic possibilities beyond simple hydrolysis or reduction.

Computational Design and Predictive Modeling for Tailored Chemical Functionality

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. For this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights into its chemical functionality and potential applications.

DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.govppor.az For example, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. iucr.org Molecular electrostatic potential (MEP) maps can identify the most reactive sites for electrophilic and nucleophilic attack. nih.gov Such calculations can guide the design of new synthetic transformations and predict the outcome of reactions.

Molecular dynamics simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound. scielo.brtandfonline.comacs.org This is particularly valuable for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids, or how it might self-assemble to form larger structures. mdpi.comresearchgate.net By simulating the behavior of the molecule in different environments (e.g., in water or in a lipid bilayer), researchers can gain insights into its bioavailability and potential mechanisms of action.

Predictive modeling can also be used to design derivatives of this compound with tailored chemical functionalities. For example, by systematically modifying the structure of the molecule in silico and calculating the resulting properties, it is possible to identify candidates with enhanced activity or desired physical properties before embarking on time-consuming and expensive laboratory synthesis. researchgate.net This "in silico" design approach can significantly accelerate the discovery of new functional molecules.

| Computational Method | Predicted Properties | Potential Application for this compound | Representative References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties, heats of formation. | Guiding synthetic strategies, predicting reaction outcomes, understanding stability. | nih.govnih.govppor.aziucr.org |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, binding affinities. | Investigating interactions with biological targets, predicting self-assembly behavior. | scielo.brtandfonline.comacs.orgmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Designing derivatives with enhanced biological activity. | scielo.br |

Integration into Next-Generation Non-Biological Functional Materials and Devices

The unique chemical properties of the imidazole moiety, including its ability to coordinate with metal ions and participate in hydrogen bonding, make it an attractive building block for the construction of advanced functional materials. researchgate.net Future research will likely explore the integration of this compound into a variety of non-biological materials and devices.

One promising area is the development of imidazole-containing polymers. nih.gov The incorporation of imidazole groups into polymer backbones can impart a range of interesting properties, such as enhanced thermal stability, proton conductivity for fuel cell membranes, and the ability to bind to and release other molecules. researchgate.netlu.se this compound could potentially be used as a monomer or a functional additive in the synthesis of such polymers. mdpi.comrsc.org

Metal-organic frameworks (MOFs) are another class of materials where the imidazole functionality is highly valuable. tandfonline.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole-based ligands are widely used in the synthesis of MOFs due to their strong coordinating ability. rsc.orgrsc.orgresearchgate.netacs.org this compound, or a derivative thereof, could serve as a ligand for the construction of novel MOFs with applications in gas storage, separation, catalysis, and sensing.

The development of chemical sensors is another exciting avenue for research. The imidazole ring can act as a recognition site for various analytes, including metal ions and anions. scispace.comrsc.orgunigoa.ac.intandfonline.com By attaching a signaling unit (e.g., a fluorophore) to the this compound scaffold, it may be possible to create chemosensors that exhibit a detectable change (e.g., in color or fluorescence) upon binding to a specific target. nih.gov Such sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control. The responsiveness of imidazole moieties to gases like CO2 also opens up possibilities for creating "smart" materials that can change their properties in response to external stimuli. mdpi.comnih.gov

| Material Type | Role of Imidazole Moiety | Potential Applications | Representative References |

|---|---|---|---|

| Polymers | Functional monomer or additive. | Proton exchange membranes, drug delivery systems, specialty coatings. | nih.govresearchgate.netlu.semdpi.comrsc.org |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage and separation, catalysis, chemical sensing. | tandfonline.comrsc.orgrsc.orgresearchgate.netacs.org |

| Chemical Sensors | Analyte recognition site. | Detection of metal ions, anions, and other small molecules. | scispace.comrsc.orgunigoa.ac.intandfonline.comnih.gov |

| Stimuli-Responsive Materials | Responsive functional group. | Smart materials for controlled release and environmental sensing. | mdpi.comnih.gov |

Interdisciplinary Approaches in Fundamental this compound Chemistry

The full potential of this compound will be best realized through collaborative efforts that bridge the gaps between traditional scientific disciplines. Interdisciplinary approaches are essential for tackling complex scientific challenges and for translating fundamental chemical knowledge into practical applications.

The intersection of chemistry and biology is a particularly fertile ground for research. The imidazole ring is a key component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). unigoa.ac.in This biological relevance suggests that this compound and its derivatives may have interesting pharmacological properties. bohrium.commdpi.com Collaborative research between synthetic chemists, medicinal chemists, and biologists will be crucial for designing, synthesizing, and evaluating new therapeutic agents based on this scaffold. tandfonline.com

The field of biocatalysis, which combines principles of chemistry and enzymology, offers a powerful approach to the synthesis of this compound and its derivatives. nih.govresearchgate.net By harnessing the catalytic power of enzymes, it is possible to develop highly efficient and selective synthetic routes that are also environmentally friendly. tandfonline.comtandfonline.com Collaboration between chemists and biochemists will be essential for discovering and engineering new enzymes for these transformations.

The development of new analytical methods and technologies will also be critical for advancing our understanding of this compound. The design and synthesis of novel chemosensors based on this molecule, for example, will require expertise in synthetic chemistry, photophysics, and analytical chemistry. scispace.comrsc.orgunigoa.ac.intandfonline.com Such sensors could provide new tools for studying biological processes or for monitoring environmental pollutants.

Finally, the integration of this compound into functional materials and devices will require close collaboration between chemists, materials scientists, and engineers. By working together, these researchers can design and fabricate new materials with tailored properties and functionalities, leading to innovations in areas such as energy, electronics, and medicine.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Ethyl-2-(1-imidazolyl)acetamide, and how are reaction conditions optimized?

- Synthesis Steps : The compound is typically synthesized via nucleophilic attack by ethylamine on a carbonyl carbon of an imidazole precursor (e.g., imidazole-4-carboxylic acid derivatives). Key steps include:

- Step 1 : Activation of the carbonyl group using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

- Step 2 : Reaction with ethylamine to form the acetamide linkage under controlled pH (7–9) and temperature (50–70°C) .

- Optimization : Yield and purity depend on:

- Temperature : Higher temperatures (>70°C) risk side reactions (e.g., imidazole ring decomposition).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Structural Confirmation :

-

NMR : ¹H and ¹³C NMR identify ethyl (-CH₂CH₃, δ ~1.1–1.3 ppm), acetamide (-CONH-, δ ~6.5–7.5 ppm), and imidazole protons (δ ~7.0–8.0 ppm) .

-

IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm the acetamide group .

- Purity Analysis :

-

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .

- Crystallography : X-ray diffraction (e.g., triclinic P1 space group) resolves bond angles and intermolecular H-bonding patterns .

Key Molecular Properties Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 169.18 g/mol IUPAC Name: N-Ethyl-2-(1H-imidazol-4-yl)acetamide Canonical SMILES: CCNC(=O)CC1=NCNC1=O Melting Point: 180–185°C (decomposes)

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Target Identification :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450, kinases). Imidazole’s nitrogen atoms often coordinate with metal ions in active sites .

- Kinetic Assays :

- IC₅₀ Determination : Measure enzyme activity (e.g., UV-Vis spectroscopy) under varying compound concentrations. For example, inhibition of bacterial enoyl-ACP reductase (FabI) shows dose-dependent activity .

- Mutagenesis : Introduce mutations in enzyme active sites (e.g., His → Ala) to validate binding residues via activity loss .

Q. How can contradictory data on biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Contextual Factors :

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects.

- Concentration Dependence : Low concentrations (µM range) may inhibit bacterial growth, while higher doses (mM) induce apoptosis in cancer cells .

- Mechanistic Overlap : Imidazole derivatives often target redox pathways (e.g., ROS generation), which can affect both microbial and cancer cells. Use ROS scavengers (e.g., NAC) to confirm mechanism .

Q. What strategies enhance bioactivity in this compound derivatives?

- Derivatization Approaches :

- Substituent Addition : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the imidazole 5-position to improve enzyme binding .

- Linker Modification : Replace the acetamide thioether with sulfonamide (-SO₂NH-) to enhance solubility and bioavailability .

- SAR Studies :

| Derivative | Substituent | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Parent Compound | None | 25.3 (Antimicrobial) |

| 5-Nitro Derivative | -NO₂ | 8.7 (Antimicrobial) |

| 5-Chloro Derivative | -Cl | 12.1 (Anticancer) |

| Data adapted from |

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 24 hours conventional) and improve yields (~85%) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of N-substituted derivatives?

- Intermediate Stability : Protect reactive groups (e.g., imidazole NH with Boc groups) during steps involving harsh conditions .

- Catalysis : Employ Pd/C or Ni catalysts for C-N coupling reactions, reducing side product formation .

Q. What computational tools are effective in predicting metabolite pathways?

- Software : Use Schrödinger’s BioLuminate or MetabolExpert to simulate Phase I/II metabolism. For example, predict hydroxylation at the ethyl group or imidazole ring .

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.